Bromuconazole

Description

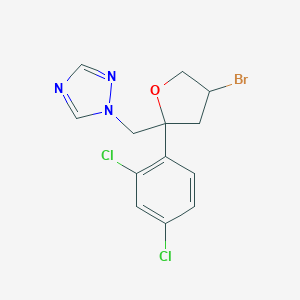

Structure

3D Structure

Properties

IUPAC Name |

1-[[4-bromo-2-(2,4-dichlorophenyl)oxolan-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrCl2N3O/c14-9-4-13(20-5-9,6-19-8-17-7-18-19)11-2-1-10(15)3-12(11)16/h1-3,7-9H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJVPARKXDDIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrCl2N3O | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032531 | |

| Record name | Bromuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

No boiling point at normal pressure; decomposes at 194 °C | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Acetone 32 g/100 ml; dichloromethane 50 g/100 ml; ethyl acetate 23 g/100 ml; n-hexane 0.2 g/100ml; MeOH 30 g/100 ml; 1-octanol 6 g/100 ml; 2-propanol 6 g/100 ml; toluene 22 g/100 ml; water (distilled) 61 mg/L; water (pH 5) 52 mg/L, Moderate to high solubility in organic solvents., In water, 50 mg/L at 25 °C, Solubility in water, mg/l at 25 °C: 50 (practically insoluble) | |

| Record name | BROMUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.72 g/mL, Density (at 20 °C): 1.72 g/cm³ | |

| Record name | BROMUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3X10-8 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | BROMUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless powder, White to off-white powder | |

CAS No. |

116255-48-2 | |

| Record name | Bromuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116255-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromuconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116255482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromuconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole, 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHS29ZMZ81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

84 °C | |

| Record name | BROMUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Bromuconazole: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromuconazole is a broad-spectrum triazole fungicide extensively used in agriculture to protect a variety of crops from fungal diseases. As a member of the conazole class of fungicides, its primary mechanism of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and fungicidal action of this compound. Detailed tables summarize its key quantitative data, and standardized experimental protocols for the determination of its properties are outlined. Furthermore, signaling pathways and logical relationships are visualized through diagrams to facilitate a deeper understanding of this important agricultural compound.

Chemical Structure and Identification

This compound, with the IUPAC name 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl]-1H-1,2,4-triazole, is a complex synthetic molecule.[1] It is a chiral compound that exists as a mixture of cis and trans isomers, each of which can also exist as enantiomers, adding to its stereoisomeric complexity.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl]-1H-1,2,4-triazole[1] |

| CAS Number | 116255-48-2[1] |

| Molecular Formula | C₁₃H₁₂BrCl₂N₃O[2] |

| Molecular Weight | 377.06 g/mol [3] |

| Canonical SMILES | C1C(C(OC1(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Br)[1] |

| InChI Key | HJJVPARKXDDIQD-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation. It is a colorless, odorless crystalline powder.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 84°C[5] |

| Boiling Point | 504.3°C at 760 mmHg[5] |

| Water Solubility | Moderately soluble[1] |

| Vapor Pressure | Low volatility[1] |

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of the physicochemical properties of chemical substances. The following sections outline the general methodologies based on internationally recognized guidelines.

Determination of Melting Point (OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[1][6][7][8]

-

Principle: This method involves heating a small, powdered sample of the substance and observing the temperature range over which melting occurs.[1][6][7][8]

-

Apparatus: A capillary tube melting point apparatus is commonly used.[1][6][8]

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is gradually increased.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded to determine the melting range.

-

Determination of Water Solubility (OECD Guideline 105)

Water solubility is a key parameter influencing the environmental distribution and bioavailability of a chemical.[4][5][9][10][11]

-

Principle: The flask method is suitable for substances with solubilities above 10⁻² g/L. It involves dissolving the substance in water until saturation is reached at a constant temperature.[9][11]

-

Apparatus: A constant temperature water bath, flasks, and an analytical method for quantification (e.g., HPLC).

-

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium.

-

The solution is then filtered or centrifuged to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

-

Determination of Vapor Pressure (OECD Guideline 104)

Vapor pressure provides an indication of a substance's volatility.[3][12][13][14]

-

Principle: The gas saturation method is a common technique. A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is then determined.[3][12][13]

-

Apparatus: A gas saturation apparatus, including a temperature-controlled chamber, a gas flow meter, and a trapping system.

-

Procedure:

-

A sample of this compound is placed in the saturation chamber, maintained at a constant temperature.

-

An inert gas (e.g., nitrogen) is passed through the chamber at a known, slow flow rate.

-

The vapor-saturated gas is passed through a trap (e.g., a sorbent tube) to collect the this compound.

-

The amount of this compound collected in the trap is quantified analytically.

-

The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature.

-

Mechanism of Action and Signaling Pathway

This compound, like other triazole fungicides, acts as a sterol biosynthesis inhibitor (SBI).[1] Specifically, it targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

Caption: Mechanism of action of this compound.

Synthesis and Metabolism

The commercial synthesis of this compound is a multi-step process. It generally involves the preparation of key intermediates, such as 2,4-dichlorophenyl compounds and tetrahydrofuran (B95107) derivatives.[1] These intermediates are then coupled through a series of reactions, including alkylation, halogenation, and cyclization, to form the final active ingredient.[1]

In biological systems, this compound undergoes metabolism, primarily in the liver. Studies have shown that the cytochrome P450 enzyme system, specifically the CYP3A subfamily, is responsible for its biotransformation.[9][12] The main metabolic pathway involves the hydroxylation of the dichlorophenyl ring.[9][12]

Caption: Simplified workflow of this compound metabolism.

Toxicological and Environmental Considerations

This compound exhibits moderate mammalian toxicity.[1] Long-term or repeated exposure may have effects on the liver, potentially leading to tissue lesions and impaired function.[4] Environmentally, it can be persistent in soil and aquatic systems depending on local conditions.[1] It is also highly toxic to aquatic organisms.[4]

Analytical Methods

The determination of this compound residues in various matrices, such as food, water, and soil, is crucial for regulatory monitoring and risk assessment. Common analytical techniques include:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantification of this compound in various samples.

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Also used for the determination of this compound residues, particularly in less polar matrices.

A general workflow for the analysis of this compound residues in a solid matrix like soil would involve:

-

Extraction: The soil sample is extracted with an appropriate solvent mixture (e.g., methanol/water) to isolate the this compound.

-

Cleanup: The extract may be purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

-

Analysis: The purified extract is then injected into an LC-MS/MS or GC-MS/MS system for separation and quantification.

Conclusion

This compound is an effective fungicide with a well-defined mechanism of action. Its chemical and physical properties dictate its environmental behavior and the analytical methods required for its detection. A thorough understanding of its structure, properties, and biological interactions is essential for its safe and effective use in agriculture and for the continued development of new fungicidal agents. This guide provides a foundational resource for professionals engaged in research and development in these areas.

References

- 1. laboratuar.com [laboratuar.com]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. laboratuar.com [laboratuar.com]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com.sg]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

Bromuconazole's In-Depth Mechanism of Action on Ergosterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mode of action of bromuconazole, a triazole fungicide, with a specific focus on its inhibitory effects on ergosterol (B1671047) biosynthesis in fungi. This compound is a potent inhibitor of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component of the fungal cell membrane synthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting cell membrane integrity and function and leading to fungal cell death. This document details the molecular mechanism of this inhibition, presents quantitative data on the efficacy of related azole fungicides, outlines detailed experimental protocols for studying these effects, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] The biosynthesis of ergosterol is a complex, multi-step process that serves as a primary target for many antifungal agents. Azole fungicides, including this compound, represent a major class of antifungals that specifically target this pathway.[1][3] Understanding the precise mode of action of these compounds is critical for the development of new, more effective antifungal therapies and for managing the emergence of resistance.

Molecular Mode of Action of this compound

This compound, as a member of the triazole class of fungicides, exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is responsible for a key step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.

The inhibitory action of this compound is mediated by the nitrogen atom (N-4) in its triazole ring, which binds to the heme iron atom in the active site of the CYP51 enzyme.[4] This binding prevents the enzyme from interacting with its natural substrate, lanosterol, thereby blocking the demethylation process.

The consequences of CYP51 inhibition are twofold:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the concentration of ergosterol in the fungal cell membrane. This compromises the structural integrity and fluidity of the membrane.[2]

-

Accumulation of Toxic Precursors: The inhibition of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[2] These precursors are incorporated into the fungal cell membrane, where they disrupt its normal structure and function, leading to increased permeability and the eventual death of the fungal cell.

Quantitative Data on Azole Fungicide Efficacy

Table 1: IC50 Values of Various Azole Fungicides against Fungal CYP51

| Azole Fungicide | Fungal Species | CYP51 Isoform | IC50 (µM) | Reference |

| Fluconazole | Aspergillus fumigatus | AfCYP51A | 17 | [5] |

| Fluconazole | Aspergillus fumigatus | AfCYP51B | 0.50 | [5] |

| Itraconazole | Aspergillus fumigatus | AfCYP51A/B | 0.16 - 0.38 | [5] |

| Posaconazole | Aspergillus fumigatus | AfCYP51A/B | 0.16 - 0.38 | [5] |

| Voriconazole | Aspergillus fumigatus | AfCYP51A/B | 0.16 - 0.38 | [5] |

| Tebuconazole | Monilinia fructicola | MfCYP51 | >100 (Resistant) | [6] |

| Tebuconazole | Monilinia fructicola | MfCYP51 | 0.01 - 21.17 | [6] |

| Cyproconazole | Monilinia fructicola | MfCYP51 | 0.32 - 0.64 | [7] |

Table 2: Dissociation Constants (Kd) of Azole Fungicides for Fungal CYP51

| Azole Fungicide | Fungal Species | CYP51 Isoform | Kd (µM) | Reference |

| Clotrimazole | Aspergillus fumigatus | AfCYP51B | 0.21 | [8] |

| Itraconazole | Aspergillus fumigatus | AfCYP51B | 0.06 | [8] |

| Posaconazole | Aspergillus fumigatus | AfCYP51B | 0.12 | [8] |

| Voriconazole | Aspergillus fumigatus | AfCYP51B | 0.42 | [8] |

| Fluconazole | Aspergillus fumigatus | AfCYP51B | 4 | [8] |

Experimental Protocols

Heterologous Expression and Purification of Fungal CYP51

This protocol describes the expression and purification of fungal CYP51 in Escherichia coli, a common method for obtaining sufficient quantities of the enzyme for in vitro studies.[8][9]

Experimental Workflow:

Methodology:

-

Gene Cloning: The CYP51 gene from the target fungus is amplified by PCR and cloned into an E. coli expression vector, often with a polyhistidine tag for purification.[8]

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., DH5α).[9] A large-scale culture is grown and protein expression is induced with isopropyl-β-D-thiogalactopyranoside (IPTG).[8]

-

Cell Lysis and Membrane Isolation: The bacterial cells are harvested and lysed. The membrane fraction containing the expressed CYP51 is isolated by ultracentrifugation.[9]

-

Solubilization: The membrane proteins are solubilized using a detergent such as CHAPS.[9]

-

Affinity Chromatography: The solubilized protein is purified using a Ni-NTA affinity column that binds to the polyhistidine tag.[9]

-

Dialysis and Concentration: The purified protein is dialyzed to remove imidazole (B134444) and concentrated.[9]

CYP51 Inhibition Assay (IC50 Determination)

This biochemical assay is used to determine the concentration of an inhibitor (e.g., this compound) required to reduce the enzymatic activity of CYP51 by 50% (IC50).[5][10]

Experimental Workflow:

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified CYP51, a cytochrome P450 reductase, the substrate (lanosterol), and a lipid environment (e.g., dilauryl phosphatidylcholine).[5]

-

Inhibitor Addition: Varying concentrations of the azole inhibitor (dissolved in a solvent like DMSO) are added to the reaction mixtures.[5]

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for a defined period.[5]

-

Sterol Extraction and Analysis: The reaction is stopped, and the sterols are extracted. The amount of the product (14-demethylated lanosterol) is quantified using GC-MS or HPLC.[11]

-

IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition curve.

Analysis of Fungal Sterol Profile by GC-MS

This protocol details the extraction and analysis of the total sterol content from fungal cells treated with an azole fungicide to observe the depletion of ergosterol and the accumulation of precursor sterols.[12][13]

Experimental Workflow:

Methodology:

-

Fungal Culture and Treatment: Fungal cells are grown in a suitable liquid medium and then treated with a sublethal concentration of this compound.[12]

-

Cell Harvesting and Saponification: The fungal mycelium is harvested, and the cells are subjected to alkaline saponification to release the sterols.[13]

-

Sterol Extraction: The sterols are extracted from the saponified mixture using a nonpolar solvent such as n-hexane.[14]

-

Derivatization: The extracted sterols are derivatized (e.g., by silylation) to increase their volatility for GC-MS analysis.[12]

-

GC-MS Analysis: The derivatized sterols are separated and identified using gas chromatography-mass spectrometry. The relative amounts of ergosterol and precursor sterols are quantified.[11][12]

Signaling Pathways and Logical Relationships

Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Conclusion

This compound is a highly effective fungicide that acts as a specific inhibitor of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. Its mode of action involves the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, leading to the disruption of fungal cell membrane integrity and function. The experimental protocols and data presented in this guide provide a framework for the continued study of this compound and other azole antifungals, which is essential for the development of novel therapeutic strategies and the management of antifungal resistance.

References

- 1. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Two Different 14-α Sterol Demethylase-Related Genes (cyp51A and cyp51B) in Aspergillus fumigatus and Other Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitivity of Monilinia fructicola from Brazil to Tebuconazole, Azoxystrobin, and Thiophanate-Methyl and Implications for Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterologous Expression and Characterization of the Sterol 14α-Demethylase CYP51F1 from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diagnostic Fragmentations of Animal and Fungal Sterols/Stanols Obtained by APCI–Tandem Mass Spectrometry: A Route Towards Unknown Free Sterol Identification - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomerism and Chirality of Bromuconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromuconazole, a broad-spectrum triazole fungicide, plays a critical role in agriculture by inhibiting sterol biosynthesis in fungi.[1] Its molecular structure contains two chiral centers, giving rise to four distinct stereoisomers. It is widely recognized that the enantiomers of chiral pesticides can exhibit significant differences in their biological activity, toxicity towards non-target organisms, and environmental degradation rates.[2] Consequently, a thorough understanding of the stereoisomerism and chirality of this compound is paramount for optimizing its fungicidal efficacy while minimizing environmental impact. This technical guide provides an in-depth analysis of the stereochemistry of this compound, methodologies for the separation and identification of its stereoisomers, and an overview of their differential biological activities.

Introduction to the Stereochemistry of this compound

This compound possesses two stereogenic centers, leading to the existence of four stereoisomers. These isomers are organized into two pairs of enantiomers: the cis-isomers and the trans-isomers.[3] The absolute configurations of these stereoisomers have been determined as:

-

trans-isomers: (2R, 4R)-bromuconazole and (2S, 4S)-bromuconazole

-

cis-isomers: (2R, 4S)-bromuconazole and (2S, 4R)-bromuconazole[3]

The spatial arrangement of the substituents around the chiral centers dictates the three-dimensional structure of each isomer, which in turn influences its interaction with biological targets.

Enantioselective Biological Activity

Furthermore, the metabolic fate of this compound has been shown to be stereoselective. In vitro studies using liver microsomes from various species, including rats, mice, rabbits, dogs, and humans, have revealed differences in the metabolic rates of the four isomers.[3] Notably, (2R, 4S)-bromuconazole displayed a significantly longer half-life during microsomal incubation compared to its other stereoisomers.[3] This differential metabolism can have significant implications for the in vivo efficacy and potential toxicity of the fungicide.

In Vitro Metabolism of this compound Stereoisomers

The stereoselective metabolism of this compound has been investigated using liver microsomes. The degradation of all four isomers was found to follow first-order kinetics.[3] The table below summarizes the kinetic parameters for the metabolism of the cis- and trans-enantiomers in liver microsomes from different species.

| Species | Isomer | Vmax (nmol/min/mg protein) | Reference |

| Rat | (2S, 4R)-bromuconazole | Higher than (2R, 4S) | [3] |

| (2R, 4R)-bromuconazole | Higher than (2S, 4S) | [3] | |

| Mouse | (2S, 4R)-bromuconazole | Higher than (2R, 4S) | [3] |

| (2R, 4R)-bromuconazole | Higher than (2S, 4S) | [3] | |

| Rabbit | (2S, 4R)-bromuconazole | Higher than (2R, 4S) | [3] |

| (2R, 4R)-bromuconazole | Higher than (2S, 4S) | [3] | |

| Dog | (2S, 4R)-bromuconazole | Higher than (2R, 4S) | [3] |

| (2R, 4R)-bromuconazole | Higher than (2S, 4S) | [3] | |

| Human | (2S, 4R)-bromuconazole | Higher than (2R, 4S) | [3] |

| (2R, 4R)-bromuconazole | Similar to (2S, 4S) | [3] |

Table 1: Stereoselective Metabolism of this compound in Liver Microsomes.[3]

Experimental Protocols

Chiral Separation of this compound Stereoisomers by HPLC

The four stereoisomers of this compound can be effectively separated and quantified using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Protocol:

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a detector (UV, Circular Dichroism, or Mass Spectrometer) is required.

-

Chiral Column: A CHIRALPAK AS-H column (or equivalent) is recommended for the separation.[4][5]

-

Mobile Phase: A mixture of n-hexane and ethanol in a 90:10 (v/v) ratio is used as the mobile phase.[4][5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column should be maintained at a constant temperature, for example, 25°C.

-

Injection Volume: A 10 µL injection volume is standard.

-

Detection: Detection can be performed using a UV detector at a wavelength of 220 nm, a circular dichroism (CD) detector, or a mass spectrometer (MS) for enhanced sensitivity and identification.[4]

-

Quantification: The concentration of each enantiomer is determined by comparing the peak area to that of a known standard.

Determination of Fungicidal Activity (EC50)

The following is a general protocol for determining the half-maximal effective concentration (EC50) of each this compound stereoisomer against a target fungus using the mycelial growth rate method.

-

Fungal Culture: The target fungus is cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), until it reaches the logarithmic growth phase.

-

Fungicide Solutions: Stock solutions of each purified this compound stereoisomer are prepared in a suitable solvent (e.g., acetone) and then serially diluted to obtain a range of concentrations.

-

Treated Media Preparation: The different concentrations of each stereoisomer are incorporated into the molten PDA medium. A control group with the solvent but without the fungicide is also prepared.

-

Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing fungal colony and placed in the center of each treated and control PDA plate.

-

Incubation: The plates are incubated at an optimal temperature for the specific fungus in the dark.

-

Measurement: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches a certain diameter.

-

Calculation: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

In Vitro Metabolism in Liver Microsomes

This protocol outlines a general procedure for assessing the stereoselective metabolism of this compound using liver microsomes.

References

- 1. Systematic Evaluation of Chiral Fungicide Imazalil and Its Major Metabolite R14821 (Imazalil-M): Stability of Enantiomers, Enantioselective Bioactivity, Aquatic Toxicity, and Dissipation in Greenhouse Vegetables and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. researchgate.net [researchgate.net]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Bromuconazole Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops.[1] Its fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. This guide provides a comprehensive overview of the physical and chemical properties of this compound powder, along with detailed experimental protocols and relevant biological pathways.

Physical Properties

This compound is a white to beige, odorless powder.[1] Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₂BrCl₂N₃O |

| Molecular Weight | 377.1 g/mol [1] |

| Melting Point | 84 °C[1] |

| Boiling Point | Decomposes before boiling. |

| Density | 1.72 g/cm³[1] |

| Vapor Pressure | 0.004 mPa at 20 °C |

| Appearance | White to beige powder[1] |

Chemical Properties

This compound is a chiral molecule and exists as a mixture of cis and trans isomers.[1] Its chemical properties are detailed in the table below.

| Property | Value |

| Solubility in Water | 48.3 mg/L at 20 °C (pH 7) |

| Solubility in Organic Solvents (at 20 °C) | Acetone: 269.2 g/L, Toluene: 187 g/L, n-Hexane: 1.79 g/L, n-Octanol: 50 g/L |

| Partition Coefficient (Log P) | 3.24 |

| Dissociation Constant (pKa) | 2.75 at 25 °C |

| Hydrolysis | Moderately persistent, with a DT₅₀ of 30 days at 20 °C and pH 7.[1] |

| Photolysis | Stable to photolysis in aqueous solutions at pH 5, 7, and 9.[1] |

Experimental Protocols

The determination of the physical and chemical properties of this compound powder follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability across different laboratories.

Melting Point Determination (OECD 102)

The melting point is determined using the capillary method. A small, powdered sample of this compound is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting point range.

Solubility Determination (OECD 105)

The flask method is typically employed to determine the water solubility of this compound. An excess amount of the powder is agitated in purified water at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated aqueous solution is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure Determination (OECD 104)

The vapor pressure of this compound can be determined using the Knudsen effusion method. A sample of the powder is placed in a Knudsen cell, and the rate of mass loss due to effusion through a small orifice is measured under vacuum at a constant temperature. The vapor pressure is then calculated from this rate of mass loss.

Biological Activity and Signaling Pathway

Mechanism of Action

This compound is a demethylation inhibitor (DMI) fungicide. It functions by inhibiting the C14-demethylase enzyme, which is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, this compound disrupts membrane integrity, leading to abnormal fungal growth and ultimately cell death.

Ergosterol Biosynthesis Inhibition Pathway

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Workflows

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process involving the preparation of key intermediates.[1] The following diagram provides a logical representation of a plausible synthetic route.

Caption: A plausible synthetic workflow for this compound.

Analytical Workflow for Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in technical grade powder and formulated products. The following workflow outlines the typical analytical procedure.

Caption: HPLC analytical workflow for this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound powder, its fungicidal mechanism of action, and standardized methodologies for its characterization and analysis. The information presented is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and study of this important agricultural fungicide.

References

Bromuconazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuconazole is a broad-spectrum triazole fungicide used extensively in agriculture to protect a variety of crops from fungal diseases.[1] As a member of the conazole class of fungicides, its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, synthesis, and relevant experimental protocols for its analysis.

Core Chemical and Physical Properties

This compound is a synthetic compound with the following key identifiers and physicochemical properties:

| Property | Value | Reference(s) |

| CAS Number | 116255-48-2 | [2][3] |

| Molecular Formula | C₁₃H₁₂BrCl₂N₃O | [2][3][4][5] |

| Molecular Weight | 377.06 g/mol | [4][5][6] |

| IUPAC Name | 1-{[4-bromo-2-(2,4-dichlorophenyl)oxolan-2-yl]methyl}-1H-1,2,4-triazole | [7] |

| SMILES String | Clc1ccc(C2(Cn3cncn3)CC(Br)CO2)c(Cl)c1 | [5] |

| InChI Key | HJJVPARKXDDIQD-UHFFFAOYSA-N | [2][4][5] |

| Appearance | Colorless crystals or powder | [3] |

| Melting Point | 84 °C | [2] |

| Boiling Point | 504.3 °C at 760 mmHg | |

| Density | 1.7 g/cm³ | [2] |

| Water Solubility | Moderate | [1] |

| Volatility | Low | [1] |

| logP (Octanol-Water Partition Coefficient) | 3.6 | [6] |

Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process. A key route starts with 2,4-dichloroacetophenone, which undergoes cyclization with 1,2-pentanediol (B41858) to form a ketal. This intermediate is then brominated, followed by a condensation reaction with 1,2,4-triazole (B32235) in the presence of a base and a phase transfer catalyst to yield this compound.[8] An alternative pathway involves the reaction of an oxirane with 1,2,4-triazole, followed by bromination and cyclization.[9]

Mechanism of Action and Signaling Pathways

Primary Antifungal Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary fungicidal activity of this compound stems from its ability to inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and ultimately compromising the structural integrity and function of the fungal cell membrane. This disruption of the cell membrane leads to the inhibition of fungal growth and, eventually, cell death.

Effects on Mammalian Signaling Pathways

While designed to target fungal pathways, this compound has been shown to interact with and modulate signaling pathways in mammalian systems, which is a critical consideration in toxicology and drug development.

Studies have indicated that this compound can induce hepatotoxicity, in part, by modulating the expression of genes regulated by the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). It has been observed to upregulate the expression of PXR and its downstream target, CYP3A1, while downregulating the expression of CAR and its target, CYP2B1. These nuclear receptors are crucial in sensing foreign chemicals and regulating the metabolism of a wide range of xenobiotics and endogenous compounds.

This compound has been shown to induce apoptosis in mammalian cells, a process linked to the generation of oxidative stress. Exposure to this compound can lead to an increase in reactive oxygen species (ROS), resulting in cellular damage, including DNA damage and mitochondrial dysfunction. This cascade of events can trigger the intrinsic apoptotic pathway, leading to cell cycle arrest and programmed cell death.

Experimental Protocols

The analysis of this compound in various matrices is crucial for regulatory monitoring, environmental assessment, and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for its detection and quantification.

HPLC Analysis of this compound

This protocol provides a general framework for the analysis of this compound in food matrices using HPLC with UV detection.

1. Sample Preparation (QuEChERS Method)

-

Homogenize 10 g of the sample (e.g., fruit or vegetable).

-

Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.

-

Take an aliquot of the acetonitrile supernatant for d-SPE cleanup.

-

Add the d-SPE sorbent (e.g., PSA and C18) to the aliquot, vortex, and centrifuge.

-

The final supernatant is filtered and ready for HPLC analysis.

2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 220 nm.

-

Quantification: Based on a calibration curve prepared from this compound standards of known concentrations.

GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound residues in soil samples.

1. Sample Preparation (Ultrasonic Extraction)

-

Air-dry and sieve 10 g of the soil sample.

-

Add 20 mL of acetonitrile to the soil in a centrifuge tube.

-

Extract using an ultrasonic bath for 15-30 minutes.

-

Centrifuge at ≥3000 g for 5 minutes.

-

Collect the supernatant.

-

The extract may require further cleanup using solid-phase extraction (SPE) depending on the soil matrix.

-

The final extract is concentrated and reconstituted in a suitable solvent for GC-MS analysis.[10]

2. GC-MS Conditions

-

Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 300°C) to ensure separation of analytes.

-

Injection: Splitless injection.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Conclusion

This technical guide provides a comprehensive overview of this compound, a widely used triazole fungicide. Understanding its chemical properties, mechanism of action, synthesis, and analytical methodologies is essential for researchers, scientists, and professionals in drug development and environmental science. The provided information serves as a valuable resource for further investigation and application in relevant fields.

References

- 1. This compound (Ref: LS 860263) [sitem.herts.ac.uk]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. awhhe.am [awhhe.am]

- 4. GSRS [precision.fda.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. cis(+)-Bromuconazole | C13H12BrCl2N3O | CID 16760138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. CN113444077A - Process method for synthesizing propiconazole - Google Patents [patents.google.com]

- 9. environmentclearance.nic.in [environmentclearance.nic.in]

- 10. Assessment of pesticide contamination in soil samples from an intensive horticulture area, using ultrasonic extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of Bromuconazole: A Technical Guide to Pathways in Plants and Animals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of the triazole fungicide bromuconazole in both plant and animal systems. Understanding the biotransformation of this widely used agricultural chemical is crucial for assessing its environmental fate, toxicological risk, and potential impact on non-target organisms. This document details the key metabolic reactions, identifies major metabolites, presents available quantitative data, outlines common experimental protocols for metabolic studies, and provides visual representations of the metabolic pathways. The information is intended to serve as a valuable resource for researchers in toxicology, environmental science, and drug development.

Introduction

This compound, [1-[(2RS,4RS;2RS,4SR)-4-bromo-2-(2,4-dichlorophenyl)tetrahydrofurfuryl]-1H-1,2,4-triazole], is a broad-spectrum systemic fungicide used to control a variety of fungal diseases in crops. Its widespread use necessitates a thorough understanding of its metabolic fate in plants and animals to ensure food safety and environmental protection. This guide synthesizes current knowledge on the metabolic pathways of this compound, highlighting the enzymatic reactions that lead to its transformation and the nature of the resulting metabolites.

Metabolic Pathways in Animals

In animal systems, the liver is the primary site of this compound metabolism. The metabolic processes are generally categorized into Phase I functionalization reactions and Phase II conjugation reactions, which facilitate the detoxification and excretion of the compound.

Phase I Metabolism: Oxidation

The initial and primary metabolic transformation of this compound in animals is oxidation, specifically hydroxylation, mediated by the cytochrome P450 (CYP) enzyme system.[1]

-

Hydroxylation: Studies using rat liver microsomes have demonstrated that the main Phase I metabolic pathway is the hydroxylation of the dichlorophenyl ring of the this compound molecule.[1] This reaction introduces a hydroxyl group (-OH) onto the aromatic ring, increasing the polarity of the molecule. The CYP3A subfamily of enzymes has been identified as being primarily responsible for this biotransformation.[1]

The metabolism of this compound is stereoselective, meaning that different stereoisomers of the molecule are metabolized at different rates.[2] For instance, in vitro studies have shown that the degradation of the four enantiomers of this compound follows first-order kinetics, with the (2R, 4S)-enantiomer exhibiting a significantly longer half-life in microsomal incubations compared to the other enantiomers.[2]

Phase II Metabolism: Conjugation

Following Phase I hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the hydroxylated this compound, further increasing its water solubility and facilitating its excretion from the body.[3] While specific conjugation products of this compound are not extensively detailed in the reviewed literature, common conjugation reactions for xenobiotics include:

-

Glucuronidation: The addition of glucuronic acid.

-

Sulfation: The addition of a sulfate (B86663) group.

These conjugated metabolites are generally more polar, less toxic, and more readily excreted in urine and feces.

Quantitative Data in Animals

Kinetic parameters for the metabolism of trans-bromuconazole have been determined in rat liver microsomes.[1]

| Parameter | Value | Source |

| trans-Bromuconazole Depletion | ||

| KM | 1.69 µM | [1] |

| Vmax | 1398 pmol/min/mg protein | [1] |

| Hydroxylated Metabolite 1 Formation | ||

| KM | 0.87 µM | [1] |

| Vmax | 449 pmol/min/mg protein | [1] |

| Hydroxylated Metabolite 2 Formation | ||

| KM | 1.03 µM | [1] |

| Vmax | 694 pmol/min/mg protein | [1] |

Studies in goats and poultry have shown that this compound is extensively metabolized, with very low levels of the parent compound found in tissues.[4] The highest residue levels were observed in the liver of both goats (0.02 mg eq./kg) and poultry (0.02 mg eq./kg).[4]

Metabolic Pathways in Plants

The metabolism of this compound in plants is complex and leads to a variety of degradation products. The metabolic pathways in plants also involve oxidation and conjugation reactions, as well as cleavage of the molecule.

Primary Metabolic Reactions

Based on residue studies in crops such as wheat, bananas, and apples, the following metabolic reactions have been identified[5][6]:

-

Hydroxylation: Similar to animals, hydroxylation is a key metabolic step. Metabolites with hydroxyl groups on the tetrahydrofuran (B95107) ring and the dichlorophenyl ring have been identified.[6]

-

Oxidation: The formation of a 2-ketone metabolite indicates the oxidation of the tetrahydrofuran ring.[6]

-

Cleavage: A significant portion of the parent molecule can be cleaved, leading to the formation of triazole-containing metabolites.[5]

-

Conjugation: In rice, transformation products derived from Phase II metabolism include conjugation with amino acids, glutathione, and carbohydrates.[7]

Identified Plant Metabolites

Several metabolites of this compound have been identified in various plant matrices[6]:

| Metabolite Name | Alias |

| (5RS)-5-(2,4-dichlorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)dihydrofuran-2(3H)-one | 2-ketone metabolite |

| (5RS)-(2,4-dichlorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)furan-2(5H)-one | 5-H-2-ketone metabolite |

| 1-[(2RS,4RS:2RS,4SR)-5-hydroxy-2-(2,4-dichlorophenyl)tetrahydrofurfuryl]-1H-1,2,4-triazole | hydroxylated metabolite |

| 1-{(2RS,4RS:2RS,4SR)-4-hydroxy-2-[2,4-dichloro-5-(methylsulfanyl)phenyl]tetrahydrofurfuryl}-1H-1,2,4-triazole | hydroxylated metabolite |

| 1,2,4-triazole | CGA 71019 |

| Triazole alanine | TDM |

| Triazole acetic acid | TDM |

Quantitative Data in Plants

Residue levels of this compound and its metabolites vary depending on the crop and the application rate. In a confined rotational crop study, significant residue levels were found in wheat straw (up to 0.62 mg eq./kg) and forage (up to 0.13 mg eq./kg).[5] In the edible portions of crops like radish, wheat grain, lettuce, and mustard, the levels of radioactivity were generally lower, ranging from 0.01 to 0.04 mg eq./kg.[5]

Experimental Protocols

The study of this compound metabolism relies on a combination of in vitro and in vivo experimental approaches, followed by sophisticated analytical techniques for the identification and quantification of metabolites.

In Vitro Metabolism Assay (Animal)

This protocol provides a general framework for assessing the metabolism of this compound using liver microsomes.

-

Preparation of Liver Microsomes: Liver S9 fractions are prepared by homogenizing liver tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 150 mM KCl and 2 mM EDTA) and centrifuging at 9,000 x g for 20 minutes at 4°C. The resulting supernatant is the S9 fraction.[8]

-

Incubation: A standard incubation mixture (e.g., 200 µL) contains the liver microsomes (e.g., 2 pmol/mL of CYP enzymes), this compound at the desired concentration, and a buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4) with cofactors like MgCl2.[9]

-

Initiation of Reaction: After a pre-incubation period at 37°C, the metabolic reaction is initiated by adding an NADPH-generating system.[9]

-

Termination and Extraction: The reaction is stopped after a specific time by adding a solvent like acetonitrile (B52724). The mixture is then centrifuged to precipitate proteins, and the supernatant containing the parent compound and metabolites is collected for analysis.

-

Analysis: The extracts are analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to separate, identify, and quantify this compound and its metabolites.[2]

Plant Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation protocol for the analysis of pesticide residues in plant materials.

-

Sample Homogenization: A representative sample of the plant material (e.g., 10-15 g) is homogenized.

-

Extraction: The homogenized sample is placed in a centrifuge tube with acetonitrile and internal standards. The tube is shaken vigorously. For low-moisture samples, water is added prior to extraction.[10]

-

Salting-Out: A mixture of salts (e.g., anhydrous magnesium sulfate and sodium acetate) is added to induce phase separation between the aqueous and organic layers.[10] The tube is shaken and then centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components like fatty acids and pigments. The tube is vortexed and centrifuged.

-

Analysis: The final extract is analyzed by LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS/MS) for the quantification of this compound and its metabolites.[11]

Visualizing Metabolic Pathways

The following diagrams illustrate the key metabolic transformations of this compound in animals and plants.

Caption: Animal metabolic pathway of this compound.

Caption: Plant metabolic pathway of this compound.

Caption: General experimental workflow for this compound metabolism studies.

Conclusion

The metabolism of this compound proceeds through distinct yet related pathways in plants and animals. In animals, the primary route of detoxification involves Phase I hydroxylation by CYP3A enzymes followed by Phase II conjugation, leading to excretable products. In plants, the metabolic fate is more diverse, involving hydroxylation, oxidation, cleavage of the parent molecule, and subsequent conjugation, which can also lead to the formation of bound residues within the plant matrix. The provided quantitative data and experimental protocols offer a foundation for further research into the safety and environmental impact of this compound. Continued investigation, particularly into the identification of all metabolites and their toxicological significance, is essential for a comprehensive risk assessment of this fungicide.

References

- 1. In vitro metabolism of the fungicide and environmental contaminant trans-bromuconazole and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound (Ref: LS 860263) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Triazole Fungicide Bromuconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole fungicides are a critical class of agrochemicals used to protect a wide range of crops from fungal diseases. Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. This disruption of ergosterol synthesis leads to impaired fungal growth and, ultimately, cell death. Bromuconazole, a member of the triazole family, is a systemic fungicide effective against a broad spectrum of phytopathogenic fungi. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, fungicidal efficacy, toxicological profile, and environmental fate. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl]-1H-1,2,4-triazole | [1] |

| CAS Number | 116255-48-2 | |

| Molecular Formula | C₁₃H₁₂BrCl₂N₃O | |

| Molecular Weight | 377.06 g/mol | |

| Melting Point | 84 °C | |

| Water Solubility | 33.5 mg/L (at 20 °C) | |

| LogP (Kow) | 3.24 |

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. While specific proprietary details of industrial synthesis may vary, the general chemical pathway is understood. A representative synthesis scheme is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

2,4-dichloroacetophenone

-

1,2-propanediol

-

p-toluenesulfonic acid (catalyst)

-

N-Bromosuccinimide (NBS)

-

1H-1,2,4-triazole

-

Sodium hydride (NaH)

-

Toluene

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Step 1: Ketalization. 2,4-dichloroacetophenone is reacted with 1,2-propanediol in the presence of a catalytic amount of p-toluenesulfonic acid in toluene. The mixture is heated at reflux with a Dean-Stark apparatus to remove water, driving the reaction to completion to form the corresponding ketal.

-

Step 2: Bromination. The ketal is then brominated using N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, with a radical initiator such as benzoyl peroxide, to introduce a bromine atom.

-

Step 3: Nucleophilic Substitution. The brominated intermediate is reacted with the sodium salt of 1H-1,2,4-triazole. The triazole salt is prepared by reacting 1H-1,2,4-triazole with a strong base like sodium hydride in an anhydrous solvent such as DMF. This reaction introduces the triazole ring to the molecule.

-

Step 4: Cyclization and Bromination. The resulting intermediate undergoes a cyclization reaction, followed by another bromination step to yield the tetrahydrofuran (B95107) ring with the bromo substituent.

-

Step 5: Purification. The crude this compound is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) as the eluent. The structure of the final product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Note: This is a generalized protocol and requires optimization of reaction conditions, stoichiometry, and purification methods for high yield and purity.

Mechanism of Action: Inhibition of CYP51

The primary target of this compound and other triazole fungicides is the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme catalyzes a critical step in the biosynthesis of ergosterol, the main sterol in fungal cell membranes.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species.

Materials:

-

96-well microtiter plates

-

Standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus)

-

Fungal growth medium (e.g., RPMI-1640)

-

This compound stock solution

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in the 96-well plates using the fungal growth medium to achieve a range of final concentrations.

-

Inoculum Preparation: The fungal inoculum is prepared and standardized according to established protocols (e.g., CLSI M27-A3 for yeasts or M38-A2 for filamentous fungi) to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[2]

Workflow for In Vitro Antifungal Susceptibility Testing.

Fungicidal Efficacy

This compound exhibits a broad spectrum of activity against various phytopathogenic fungi. The following table summarizes some of the reported efficacy data.

| Fungal Species | Disease | Crop | IC50 (µg/mL) | Reference |

| Puccinia triticina | Leaf rust | Wheat | 0.05 - 0.2 | |

| Mycosphaerella fijiensis | Black Sigatoka | Banana | 0.01 - 0.05 | |

| Septoria tritici | Septoria leaf blotch | Wheat | 0.1 - 0.5 | |

| Uncinula necator | Powdery mildew | Grape | 0.02 - 0.1 | |

| Botrytis cinerea | Grey mould | Various | 0.5 - 2.0 | [3] |

Residue Analysis

The detection and quantification of this compound residues in environmental and agricultural samples are crucial for regulatory purposes and food safety. The most common analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), often preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[4][5]

Experimental Protocol: this compound Residue Analysis in Crops by LC-MS/MS

Objective: To quantify this compound residues in a crop matrix.

Materials:

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system (Triple Quadrupole)

-

C18 analytical column

-

Acetonitrile (B52724) (ACN)

-

Water (LC-MS grade)

-

Formic acid

-

QuEChERS extraction salts and d-SPE cleanup tubes (e.g., containing PSA, C18, and MgSO₄)

-

This compound analytical standard

Procedure:

-

Sample Preparation (QuEChERS):

-

A representative sample of the crop (e.g., 10 g) is homogenized.

-

The homogenized sample is extracted with acetonitrile and QuEChERS extraction salts.

-

The mixture is shaken vigorously and then centrifuged.

-

An aliquot of the supernatant is transferred to a d-SPE tube for cleanup.

-

The mixture is vortexed and centrifuged again.

-

The final extract is filtered and diluted for LC-MS/MS analysis.[6]

-

-

LC-MS/MS Analysis:

-

An aliquot of the prepared extract is injected into the LC-MS/MS system.

-

Chromatographic separation is achieved on a C18 column with a mobile phase gradient of water and acetonitrile, both typically containing a small amount of formic acid.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of this compound.

-

Quantification is performed using a matrix-matched calibration curve prepared with the this compound analytical standard.

-

Workflow for this compound Residue Analysis.

Advanced Studies on the Mechanism of Action

Experimental Protocol: Recombinant CYP51 Expression, Purification, and Inhibition Assay

Objective: To express and purify recombinant fungal CYP51 and determine the IC50 value of this compound.

Materials:

-

Fungal CYP51 gene

-

E. coli expression vector (e.g., pET series) and expression host (e.g., BL21(DE3))

-

IPTG for induction

-

Cell lysis buffer and sonicator

-

Detergents for membrane protein solubilization (e.g., sodium cholate)

-

Ni-NTA affinity chromatography column

-

Imidazole for elution

-

Cytochrome P450 reductase

-

Lanosterol (substrate)

-

NADPH

-

HPLC or GC-MS for analysis

Procedure:

-

Expression and Purification:

-

The fungal CYP51 gene is cloned into an E. coli expression vector, often with a His-tag for purification.[7][8]

-

The vector is transformed into a suitable E. coli expression strain.

-

Protein expression is induced with IPTG.

-

Cells are harvested, lysed, and the membrane fraction containing CYP51 is solubilized.[9]

-

The solubilized protein is purified using Ni-NTA affinity chromatography.[7][9]

-

-

CYP51 Inhibition Assay:

-

A reaction mixture is prepared containing the purified CYP51, cytochrome P450 reductase, lanosterol, and NADPH.

-

This compound is added at various concentrations.

-

The reaction is incubated at 37°C.

-

The reaction is stopped, and the sterols are extracted.

-

The conversion of lanosterol to its demethylated product is quantified by HPLC or GC-MS.

-

The IC50 value is calculated from the dose-response curve.

-

Workflow for CYP51 Expression, Purification, and Inhibition Assay.

Toxicological Profile

This compound exhibits moderate acute toxicity in mammals.[10] Chronic exposure has been associated with various adverse effects, including hepatotoxicity.

| Toxicity Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat | 365 - 550 mg/kg bw | [11] |

| Acute Dermal LD50 | Rat | > 2000 mg/kg bw | |

| Acute Inhalation LC50 | Rat | > 5.2 mg/L (4h) | |

| NOAEL (90-day, oral) | Rat | 5 mg/kg bw/day | [12] |

| NOAEL (Developmental) | Rat | 10 mg/kg bw/day | |

| NOAEL (Reproductive) | Rat | 2.5 mg/kg bw/day |

Hepatotoxicity and a Novel Signaling Pathway